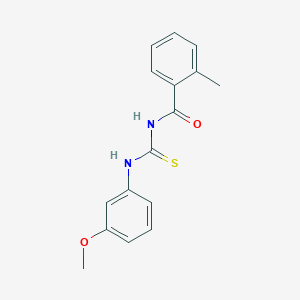
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline can be achieved through several methods. One common approach involves the reaction of 3-bromoquinoline with trichloromethylating agents under specific conditions. For instance, the reaction can be carried out using trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced trichloromethyl groups. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trichloromethyl)-1,2-dihydro-3-chloro-1-ethylquinoline
- 2-(Trichloromethyl)-1,2-dihydro-3-iodo-1-ethylquinoline
- 2-(Trichloromethyl)-1,2-dihydro-3-fluoro-1-ethylquinoline
Uniqueness
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline is unique due to the presence of both trichloromethyl and bromo groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromo group, in particular, can enhance the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H11BrCl3N |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline |
InChI |
InChI=1S/C12H11BrCl3N/c1-2-17-10-6-4-3-5-8(10)7-9(13)11(17)12(14,15)16/h3-7,11H,2H2,1H3 |
InChI-Schlüssel |
WXERFTVXNVKWMZ-UHFFFAOYSA-N |
SMILES |
CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl |
Kanonische SMILES |
CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)


![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)

![5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
![N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide](/img/structure/B214965.png)


